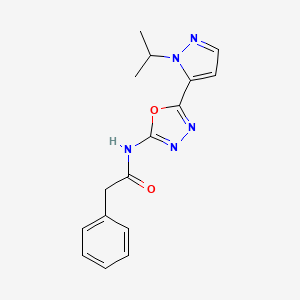

N1-(4-fluoro-3-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(4-fluoro-3-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide, also known as FNPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. FNPO is a small molecule that has been shown to have a range of biochemical and physiological effects, making it an attractive candidate for use in laboratory experiments.

Applications De Recherche Scientifique

Synthesis Methodologies

A novel synthetic approach involves the acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for the production of di- and mono-oxalamides. This method is operationally simple, high yielding, and applicable to the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides, offering a new pathway for generating anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Fluorescent Probes for Biological Studies

A fluorophore-containing nitroxide has been synthesized and tested as a probe to detect superoxide and hydroxyl radical generated by stimulated neutrophils. This development aids in the visualization of free radicals generated by cells using fluorescence assay combined with confocal microscopy, highlighting the applicability of fluorescent probes in studying oxidative stress and cellular responses (Pou et al., 1993).

Environmental and Health Applications

Studies on the complete oxidation of pollutants like metolachlor and methyl parathion in water have shown that the photoassisted Fenton reaction is an effective method for decomposing these compounds, leading to complete mineralization. This process demonstrates the potential of advanced oxidation processes in water treatment and the removal of hazardous substances from the environment (Pignatello & Sun, 1995).

Membrane Dynamics and Interactions

The dynamics of membrane penetration by the fluorescent 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) group, when attached to an acyl chain of phosphatidylcholine, have been investigated. This study provides insight into the behavior of fluorescent probes within lipid bilayers, offering valuable information for the development of novel fluorescent markers for studying membrane dynamics and interactions (Huster et al., 2001).

Propriétés

IUPAC Name |

N'-(4-fluoro-3-nitrophenyl)-N-(oxolan-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3O5/c14-10-4-3-8(6-11(10)17(20)21)16-13(19)12(18)15-7-9-2-1-5-22-9/h3-4,6,9H,1-2,5,7H2,(H,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQJSRPFDGMGGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-fluoro-3-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(4-acetylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2655333.png)

![1-(3-Fluoro-2-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea](/img/structure/B2655336.png)

![N-(2,5-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2655338.png)

![2-Chloro-N-[[(1R,3R)-2,2-difluoro-3-phenylcyclopropyl]methyl]acetamide](/img/structure/B2655348.png)

![1-[4-Ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone](/img/structure/B2655350.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2655353.png)